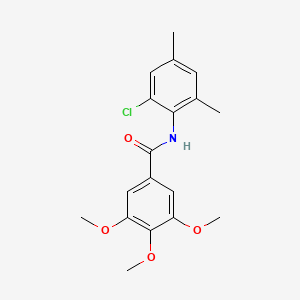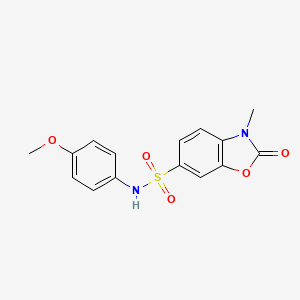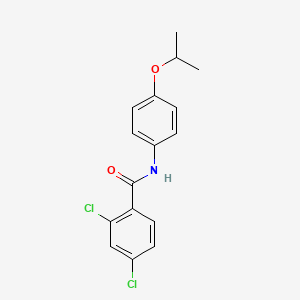
N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide often involves multiple steps, including acylation reactions and the use of catalysts to facilitate the process. For example, compounds with benzamide functionality, like the closely related N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, have been synthesized using organoiridium catalysts and studied for their labeling patterns and stereochemical configurations (Hong et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like X-ray diffraction, NMR, and DFT calculations. These analyses help in understanding the conformation, bond lengths, angles, and the overall geometry of the molecule. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single crystal X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Compounds with benzamide functionality can undergo various chemical reactions, including tritium labeling, electron addition, and cyclization, leading to the formation of different species with unique properties. The reductive chemistry of similar compounds, such as 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been studied, revealing the electron-affinic sites and the formation of cytotoxic derivatives upon reduction (Palmer et al., 1995).
Physical Properties Analysis
The physical properties, including crystallinity, solubility, and thermal stability, are critical for understanding the behavior of these compounds under different conditions. Studies on related compounds, such as aromatic poly(amide-imide)s derived from N-[3,5-bis(3,4-dicarboxybenzamido)phenyl]phthalimide dianhydride, have shown their amorphous nature, solubility in organic solvents, and high thermal stability, with decomposition temperatures above 500°C (Behniafar & Haghighat, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, interaction with other molecules, and potential for forming complexes with metals, are essential for applications in catalysis and material science. For instance, N,N'-diamidocarbene compounds have shown interesting reactivity profiles, including C-H insertion, reversible carbonylation, and coordination with transition metals, indicating their potential in various chemical transformations (Hudnall & Bielawski, 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-10-6-11(2)16(13(19)7-10)20-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPLVOAMHCFWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637680.png)
![4-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5637686.png)



![1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide](/img/structure/B5637713.png)
![1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5637720.png)
![N-(4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)acetamide](/img/structure/B5637728.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5637730.png)


![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)

